3-bromo-4-chloro-6-nitroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-4-chloro-6-nitroquinoline is a quinoline derivative, characterized by the presence of bromine, chlorine, and nitro functional groups attached to the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and various industrial applications .
Preparation Methods
The synthesis of 3-bromo-4-chloro-6-nitroquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 4-chloroquinoline, followed by bromination. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired substitution patterns .
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yields. These methods often employ catalysts and solvents that facilitate the selective introduction of bromine and nitro groups onto the quinoline ring .
Chemical Reactions Analysis
3-bromo-4-chloro-6-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
3-bromo-4-chloro-6-nitroquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer activities.
Biological Studies: The compound is used in studies investigating the inhibition of enzymes and receptors, contributing to the development of new therapeutic agents.
Industrial Applications: It serves as an intermediate in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-bromo-4-chloro-6-nitroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the nitro group allows the compound to act as an electron acceptor, facilitating redox reactions. The bromine and chlorine atoms contribute to the compound’s ability to form stable complexes with metal ions, enhancing its biological activity .
Comparison with Similar Compounds
Similar compounds to 3-bromo-4-chloro-6-nitroquinoline include other halogenated quinoline derivatives, such as 6-bromo-4-chloroquinoline and 3-chloro-4-nitroquinoline. These compounds share similar structural features but differ in their specific substitution patterns, leading to variations in their chemical reactivity and biological activities .
This compound is unique due to the combination of bromine, chlorine, and nitro groups, which confer distinct electronic and steric properties, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
1203578-89-5 |
---|---|
Molecular Formula |
C9H4BrClN2O2 |
Molecular Weight |
287.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.